molecular formula C23H14F3N3 B2436882 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-21-6

1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2436882
CAS No.: 932464-21-6
M. Wt: 389.381
InChI Key: LSVKMVWNBUTTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c1-13-2-4-14(5-3-13)22-18-12-27-20-8-6-15(24)10-17(20)23(18)29(28-22)21-9-7-16(25)11-19(21)26/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVKMVWNBUTTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline derivatives, such as:

Biological Activity

1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Chemical Structure C23H14F3N3\text{Chemical Structure }C_{23}H_{14}F_3N_3

Key Features:

  • Fluorine Substituents : The presence of difluorophenyl and fluoro groups enhances lipophilicity and may influence biological interactions.
  • Pyrazolo[4,3-c]quinoline Core : This core structure is known for various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in key biological pathways. Notably, it has been shown to:

  • Inhibit Nitric Oxide Synthase (iNOS) : This inhibition reduces nitric oxide production in inflammatory responses.
  • Modulate Cyclooxygenase-2 (COX-2) Expression : By affecting COX-2 levels, the compound may exert anti-inflammatory effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its effects on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages:

CompoundIC50 (μM)Mechanism
This compound0.39Inhibition of iNOS and COX-2
Positive Control (1400 W)--

The compound demonstrated an IC50 value comparable to established anti-inflammatory agents, indicating its potential as a therapeutic candidate for inflammatory diseases .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its anticancer properties. Studies have shown that derivatives of pyrazolo[4,3-c]quinolines can induce apoptosis in cancer cell lines by:

  • Disrupting Cell Cycle Progression : The compound affects the expression of cyclins and cyclin-dependent kinases.
  • Promoting Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress and cell death in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-c]quinolines is significantly influenced by their structural modifications. Key findings include:

  • Substitution Patterns : Ortho-substituted compounds showed decreased activity compared to para-substituted analogs.
  • Fluorine Substitution : The introduction of fluorine atoms enhances potency due to increased electron-withdrawing effects.

Case Studies

Several studies have highlighted the effectiveness of pyrazolo[4,3-c]quinolines in various biological assays:

  • Inhibition of Inflammatory Mediators :
    • A study reported that derivatives exhibited significant inhibition of LPS-induced NO production in RAW 264.7 cells.
    • Compounds with hydroxyl or methoxy groups at specific positions showed improved efficacy and reduced cytotoxicity compared to other substitutions .
  • Anticancer Efficacy :
    • Research demonstrated that certain derivatives could selectively induce apoptosis in breast cancer cell lines while sparing normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.